Methyl 4-(2-(1-(4-chlorophenyl)cyclopentanecarboxamido)ethyl)piperazine-1-carboxylate hydrochloride

Description

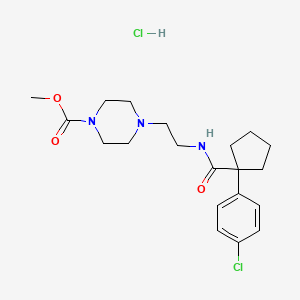

Methyl 4-(2-(1-(4-chlorophenyl)cyclopentanecarboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a complex piperazine derivative characterized by a cyclopentanecarboxamido-ethyl side chain and a methyl carboxylate group on the piperazine ring.

Properties

IUPAC Name |

methyl 4-[2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28ClN3O3.ClH/c1-27-19(26)24-14-12-23(13-15-24)11-10-22-18(25)20(8-2-3-9-20)16-4-6-17(21)7-5-16;/h4-7H,2-3,8-15H2,1H3,(H,22,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKIQRJSNFQCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as piperazine derivatives, have been found to interact withH1 receptors . These receptors play a crucial role in allergic reactions, and their antagonists are often used in the treatment of allergies.

Mode of Action

Piperazine derivatives, which share the same pharmacophore diphenylmethylpiperazine, are known to have a higher affinity to h1 receptors than histamine. This suggests that the compound might interact with its targets by binding to the H1 receptors, thereby inhibiting the allergic reaction caused by histamine.

Biochemical Pathways

It’s known that the interaction of similar compounds with h1 receptors can affect the histamine-mediated allergic response pathway.

Result of Action

Similar compounds have exhibited significant effects on both allergic asthma and allergic itching. This suggests that the compound might have a similar effect.

Comparison with Similar Compounds

Structural Features

The target compound’s distinct cyclopentanecarboxamido-ethyl chain differentiates it from simpler piperazine derivatives. Key analogs include:

Key Observations :

Physicochemical Properties

Data from analogs suggest trends in solubility, logP, and molecular weight:

Analysis :

- The target compound’s higher molecular weight and logP (estimated) suggest reduced aqueous solubility compared to simpler analogs, necessitating formulation as a hydrochloride salt for improved dissolution .

- Piperazine rings in chair conformations (common in analogs ) may influence crystal packing and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.